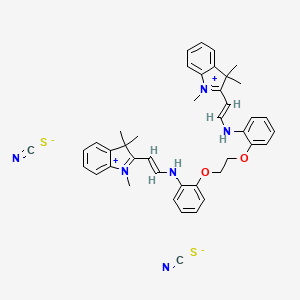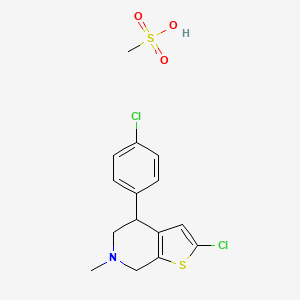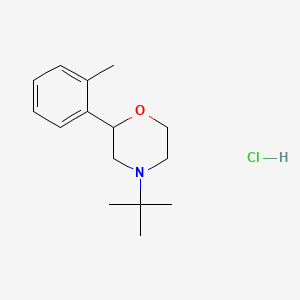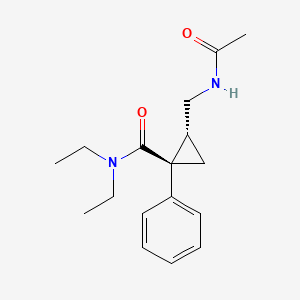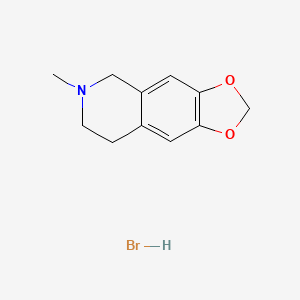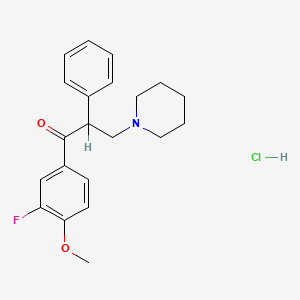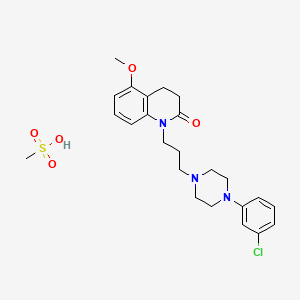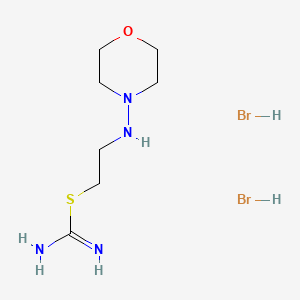![molecular formula C21H15N3O6 B12774989 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro- CAS No. 52576-59-7](/img/structure/B12774989.png)
9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((4-methoxyphenyl)amino)-5-hydroxy-8-nitro-9,10-anthracenedione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthracenedione family, which is characterized by a three-ring structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-methoxyphenyl)amino)-5-hydroxy-8-nitro-9,10-anthracenedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced through methylation reactions using methanol and a suitable catalyst.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((4-methoxyphenyl)amino)-5-hydroxy-8-nitro-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amino derivatives.
Scientific Research Applications
1-Amino-4-((4-methoxyphenyl)amino)-5-hydroxy-8-nitro-9,10-anthracenedione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-4-((4-methoxyphenyl)amino)-5-hydroxy-8-nitro-9,10-anthracenedione involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-methyl-naphthalene-2-carbonitrile: This compound has similar structural features but differs in the presence of a carbonitrile group.
1-Amino-4-methoxybenzene: This compound shares the methoxy and amino groups but has a simpler structure with a single benzene ring.
1-Amino-4-methylpiperazine: This compound has a piperazine ring and similar functional groups but differs in its overall structure.
Uniqueness
1-Amino-4-((4-methoxyphenyl)amino)-5-hydroxy-8-nitro-9,10-anthracenedione is unique due to its combination of functional groups and the anthracenedione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
52576-59-7 |
|---|---|
Molecular Formula |
C21H15N3O6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-amino-5-hydroxy-4-(4-methoxyanilino)-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C21H15N3O6/c1-30-11-4-2-10(3-5-11)23-13-7-6-12(22)16-17(13)21(27)19-15(25)9-8-14(24(28)29)18(19)20(16)26/h2-9,23,25H,22H2,1H3 |
InChI Key |
ZMADRZYRRIKVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



